![molecular formula C20H21NO5 B4931582 dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate](/img/structure/B4931582.png)
dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate is a chemical compound that is widely used in scientific research. It is also known as DPT, and its molecular formula is C23H23NO4. This compound is used in various fields of research, including medicinal chemistry, drug discovery, and pharmacology.
Mécanisme D'action
The mechanism of action of dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is essential for proper nerve function. By inhibiting these enzymes, dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
Dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and memory, reduce inflammation, and protect against oxidative stress. It has also been shown to have anticonvulsant and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate is its versatility in medicinal chemistry and drug discovery. It can be used as a scaffold for the synthesis of novel compounds with potential therapeutic applications. It is also relatively easy to synthesize and purify, which makes it a popular choice for lab experiments.
However, there are also some limitations to the use of dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life in the body, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the use of dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate in scientific research. One of the main areas of focus is the development of new compounds based on this scaffold with improved efficacy and safety profiles. Another area of focus is the study of its mechanism of action and its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the use of dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate as a tool for studying the structure and function of enzymes involved in neurotransmitter metabolism.
Méthodes De Synthèse
The synthesis of dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate involves the reaction between 2-phenylbutanoyl chloride and dimethyl terephthalate. This reaction is catalyzed by a base, such as triethylamine or pyridine, and is carried out in an organic solvent, such as dichloromethane or chloroform. The product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
Dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate is used in various fields of scientific research. It is primarily used in medicinal chemistry and drug discovery as a scaffold for the synthesis of novel compounds with potential therapeutic applications. It is also used in pharmacology to study the mechanism of action of various drugs and to develop new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
dimethyl 2-(2-phenylbutanoylamino)benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-4-15(13-8-6-5-7-9-13)18(22)21-17-12-14(19(23)25-2)10-11-16(17)20(24)26-3/h5-12,15H,4H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCLEOXYAQMIMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4931502.png)
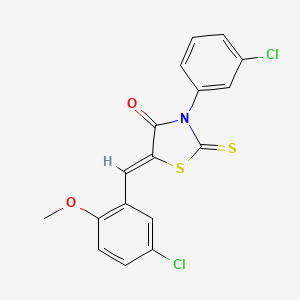
![4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-2-pyrimidinamine](/img/structure/B4931519.png)
![N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4931533.png)
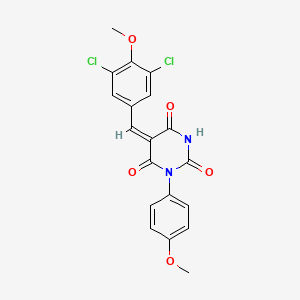
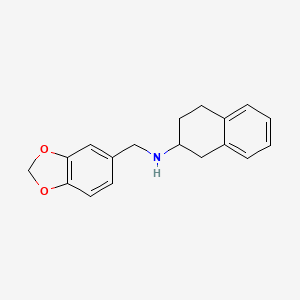
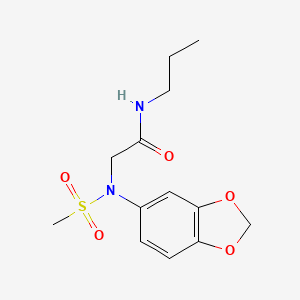
![2-{[(4-methylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4931577.png)

![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4931589.png)

![1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4931602.png)
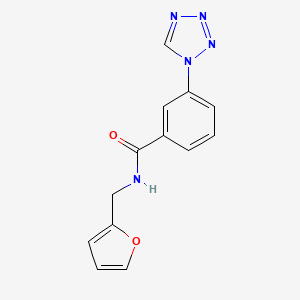
![8,10-dibromo-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4931626.png)